7-benzylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
11-benzyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O/c21-14-12-8-16-15-17-10-18-20(15)13(12)6-7-19(14)9-11-4-2-1-3-5-11/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECMWIMPBIVDPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=NC4=NC=NN34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-arylitaconimides with substituted 3-aminotriazoles under regioselective conditions . This reaction proceeds through a domino process that includes conjugated aza-addition followed by recyclization to form the triazolo[1,5-a]pyrimidine core .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Synthetic Routes
The core structure of triazolo-pyrimidine derivatives is typically constructed via cyclocondensation or multi-component reactions. For analogs like triazolo[1,5-a]pyrimidines, key steps include:
Cyclocondensation of 3-Aminopyrazoles
Pyrazolo[1,5-a]pyrimidines are synthesized through cyclocondensation of 1,3-biselectrophilic compounds (e.g., enones) with NH-3-aminopyrazoles. For example:
-
Substituted pyrazolo[1,5-a]pyrimidines (e.g., 28a–t ) were synthesized via cyclization of ethoxy-substituted enones (27 ) under microwave (MW) assistance, achieving yields of 78–88% .
-
7-Alkynyl derivatives were regioselectively obtained using trimethylsilyl (TMS) groups to direct cyclization .
Multi-Component Reactions (MCRs)
MCRs efficiently generate complex scaffolds:
-
5,9-Dihydropyrimido-triazolopyrimidines were synthesized via a one-pot reaction of aldehydes, 3-amino-1,2,4-triazoles, and 1,3-dimethyl barbituric acid using SiO2@(CH2)3-AT/SO3H nanocatalysts (yields: 85–95%) .
-
Knoevenagel-Michael cascade reactions enable regioselective formation of fused triazolo-pyrimidines .
Functionalization Strategies
Functionalization occurs at electron-rich positions (e.g., C3, C5, C7) via electrophilic substitution or cross-coupling:
Electrophilic Substitution
-
Halogenation : N-Halosuccinimides (NXS) introduced halogens at position 3 of pyrazolo[1,5-a]pyrimidines under MW conditions (yields: 70–92%) .
-
Nitration : Nitric acid selectively nitrated position 3 without affecting aryl substituents (e.g., 143a–d ) .
Palladium-Catalyzed Cross-Coupling
-
C–H Arylation : Pd-catalyzed coupling at position 6 of pyrazolo[1,5-a]pyrimidines with aryl iodides yielded 116a–f (hexafluoroisopropanol solvent, 60–75% yields) .
-
Alkynylation : Sonogashira coupling introduced alkynyl groups at position 7 .
Vilsmeier-Haack Formylation
-
Position 3 of 7-arylpyrazolo[1,5-a]pyrimidines was formylated using POCl3/N,N-dimethylaniline (yields: 65–85%) .
Key Reaction Data
Biological Activities
Derivatives of triazolo-pyrimidines exhibit significant bioactivity:
-
Anticancer Activity : Triazolo[1,5-a]pyrimidine indole derivatives (e.g., H12 ) suppressed ERK signaling (IC50: 0.98–1.28 µM against A549, MCF-7, Hela) .
-
Antibacterial Activity : Benzothioate analogs (e.g., 76a ) showed efficacy against pathogenic bacteria comparable to chloramphenicol .
-
Antiviral/Antitumoral : Subtle structural modifications in triazolo-thiadiazines tuned activity toward tubulin inhibition (IC50: 45–97 nM) .
Mechanistic Insights
-
Cyclization : Intermediate hydrazinecarbothioamides (74a–h ) undergo NaOH-mediated ring closure to form triazolethiones (75a–h ), followed by benzothioate formation .
-
Cross-Coupling : Pd-mediated C–H activation involves π-aryl palladation intermediates (e.g., 114 ) .
Challenges and Opportunities
Scientific Research Applications
Antiepileptic Activity
Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant anticonvulsant properties. For instance, a series of compounds related to 7-benzylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one were synthesized and evaluated for their efficacy as antiepileptic agents. These compounds demonstrated effectiveness in models of epilepsy induced by pentylenetetrazole (PTZ), with notable results:
- Compound 5c : ED50 value of 31.81 mg/kg.
- Compound 5e : ED50 value of 40.95 mg/kg.
Both compounds exhibited lower neurotoxicity compared to traditional antiepileptic drugs, indicating a promising safety profile alongside efficacy .
GABA Receptor Modulation
The mechanism of action for the aforementioned compounds includes positive modulation of GABA_A receptors. This interaction enhances inhibitory neurotransmission in the brain, which is crucial for controlling seizures and reducing excitability in neuronal circuits .
Antimicrobial Properties
In addition to its antiepileptic potential, derivatives of this compound have been explored for their antimicrobial activities. The structural features of triazolo-pyrimidines allow them to interact with bacterial enzymes or cell membranes, potentially leading to effective antibacterial agents . However, specific studies focusing on this compound's antimicrobial efficacy remain limited.
Case Study 1: Anticonvulsant Activity Assessment
A study conducted on a series of synthesized triazolo-pyrimidine derivatives highlighted the anticonvulsant activity of this compound. The evaluation utilized both in vitro and in vivo models to determine the efficacy and safety profile of these compounds. The results showed that certain derivatives not only controlled seizures effectively but also minimized adverse effects commonly associated with existing treatments .
Case Study 2: Structure-Activity Relationship (SAR)
Another significant aspect of research involves understanding the structure-activity relationship (SAR) of the triazolo-pyrimidine class. By modifying various functional groups on the core structure of this compound, researchers aim to enhance its pharmacological properties while reducing toxicity. This ongoing research is critical for developing safer and more effective therapeutic agents .
Mechanism of Action
The mechanism of action of 7-benzylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound’s structure allows it to fit into the active site of CDK2, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 7-benzylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one with structurally related derivatives, highlighting substituent effects on activity and physicochemical properties:
Key Findings from Comparative Analysis:
Substituent Impact on Activity :
- Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance binding to hydrophobic enzyme pockets (e.g., kinases) by increasing polarity and π-π stacking ().
- Methoxy Groups : Improve solubility and metabolic stability ().
- Heteroaromatic Substituents (e.g., indole): Boost receptor affinity via hydrogen bonding and van der Waals interactions ().
Structural Complexity and Bioactivity :
- Derivatives with fused indole or triazole rings (e.g., ) exhibit broader activity spectra due to multi-target engagement .
- Bulkier substituents (e.g., benzyl, dichlorophenyl) correlate with improved pharmacokinetic profiles but may reduce synthetic yields (inferred from ).
Synthetic Challenges :
- Microwave-assisted synthesis () and Grignard reactions () are preferred for high-yield production of analogs with complex substituents .
Biological Activity
7-benzylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound with potential therapeutic applications. Its structural features suggest that it may exhibit significant biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. This article reviews the biological activity of this compound based on existing literature and related studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 291.31 g/mol. It consists of a fused ring system incorporating pyrido, triazolo, and pyrimidine moieties, with a benzyl group at the 7-position and a methyl group at the 5-position. The unique substitution pattern in its structure may confer distinct biological properties compared to its analogs.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzyl and methyl groups can significantly influence the biological activity of these compounds. For instance:
| Compound | Modification | Biological Activity |
|---|---|---|
| Triazolopyrimidine 5 | Reversible MPO inhibitor | Moderate potency but poor acid stability |
| Benzyl Triazolopyridines | Improved MPO potency | Enhanced selectivity against thyroid peroxidase (TPO) |
These findings suggest that careful design of substituents can lead to compounds with improved pharmacological profiles .
Case Study 1: In Vivo Pharmacodynamics
A study evaluated the pharmacodynamic properties of related triazolopyrimidine compounds in vivo. The results indicated significant inhibition of MPO activity in animal models, leading to reduced markers of inflammation. This highlights the potential for this compound to exhibit similar effects if tested under comparable conditions.
Case Study 2: Antiproliferative Effects
Another investigation focused on the antiproliferative effects of structurally related compounds against cancer cell lines. The results demonstrated that certain derivatives could inhibit cell proliferation effectively, suggesting that this compound might also possess anticancer properties through similar mechanisms.
Q & A
Q. What are the optimized synthetic protocols for preparing 7-benzylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one with high purity?
- Methodological Answer : The compound can be synthesized via multi-component reactions under solvent-free or microwave-assisted conditions. For example, a catalyst-free microwave method involves reacting aminotriazole derivatives with aromatic aldehydes and ketones (e.g., barbituric acid derivatives) at 90°C for 15 minutes, yielding 85–92% purity. Traditional reflux methods with ethanol as a solvent (6 hours, 80°C) are also viable but may require post-synthesis recrystallization (ethanol or ethyl acetate/hexane gradients) for purification. Key steps include monitoring reaction progress via TLC and confirming purity via melting point analysis (205–207°C range) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR (in DMSO-d6 or CDCl3): Identify benzyl protons (δ 4.5–5.0 ppm) and pyrimidinone carbonyl carbons (δ 165–170 ppm).
- IR Spectroscopy : Confirm C=O stretches (1680–1700 cm⁻¹) and triazole C=N vibrations (1550–1600 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 323.1024 [M+H]+).
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .
Advanced Research Questions
Q. What computational approaches are effective in predicting the binding affinity of this compound to kinase targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) using kinase crystal structures (e.g., EGFR, CDK2) can predict binding modes. For validation:
- Perform molecular dynamics simulations (100 ns trajectory) to assess binding stability (RMSD < 2.0 Å).
- Calculate binding free energies via MM/GBSA.
In a study, triazolopyrimidine analogs showed Chemgauss4 scores of -10.07 to -10.32, correlating with experimental IC50 values (e.g., 0.8–1.2 µM against CDK2) .
Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs of this compound?
- Methodological Answer : Focus on:
- Substituent Variation : Introduce electron-donating (e.g., -OCH3) or withdrawing (e.g., -Cl) groups on the benzyl ring.
- Core Modifications : Replace the pyrido-triazolo moiety with pyrazolo or thiazolo groups.
Synthesize 15–20 analogs via parallel synthesis and test in enzymatic (e.g., kinase inhibition) and cellular (e.g., MTT cytotoxicity) assays. Use principal component analysis (PCA) to link structural features to activity. For example, para-chloro benzyl analogs showed 3-fold higher potency than unsubstituted derivatives .
Q. What experimental strategies address discrepancies in cytotoxicity data between 2D monolayer and 3D spheroid models?
- Methodological Answer :
- Dose-Response Comparison : Test 0.1–100 µM ranges in both models using ATP-based (2D) and resazurin reduction (3D) assays.
- Penetration Analysis : Quantify intracellular compound levels via LC-MS/MS in spheroids.
- Mechanistic Profiling : Assess hypoxia markers (HIF-1α) and drug efflux (P-gp inhibition with verapamil).
A study found 20% lower efficacy in 3D models due to reduced penetration, resolved by nanoparticle encapsulation .
Q. How can conflicting bioactivity data in different assay models be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate kinase inhibition via radioactive ATP transfer and fluorescence polarization.
- Data Normalization : Use Z’-factor scores to assess assay robustness.
- Meta-Analysis : Pool data from ≥3 independent studies (e.g., IC50 values ± SEM) to identify outliers.
For example, discrepancies in antiproliferative activity (IC50 1.5 vs. 5.0 µM) were traced to differences in serum protein binding across cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
